

N'-Boc-N-(Gly-Oleoyl)-Lys molecular weight and formula

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Compound of Interest

Compound Name: N'-Boc-N-(Gly-Oleoyl)-Lys

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Technical Guide: N'-Boc-N-(Gly-Oleoyl)-Lysine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic methodology for **N'-Boc-N-(Gly-Oleoyl)-Lysine**. This lipopeptide derivative, while not a standard catalog item, can be synthesized using established peptide chemistry techniques. Such molecules are of interest in drug delivery, immunology, and surfactant research due to their amphiphilic nature.

Core Compound Data

The fundamental chemical properties of **N'-Boc-N-(Gly-Oleoyl)-Lysine** have been calculated and are summarized below.

Property	Value
Molecular Formula	C ₃₁ H ₅₇ N ₃ O ₆
Molecular Weight	567.81 g/mol
IUPAC Name	(S)-2-((S)-2-(oleamido)acetamido)-6-(tert-butoxycarbonylamino)hexanoic acid

Experimental Protocols: Synthesis

The synthesis of **N'-Boc-N-(Gly-Oleoyl)-Lysine** can be effectively achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (Fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise assembly of the molecule on a solid resin support, simplifying purification by enabling the removal of excess reagents and byproducts through simple filtration and washing.

A representative protocol is detailed below, based on standard and widely published SPPS methodologies.^{[1][2]}

Materials:

- Resin: 2-Chlorotrityl chloride (2-CTC) resin is suitable for synthesizing a C-terminal carboxylic acid.
- Amino Acids: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH.
- Fatty Acid: Oleic Acid.
- Coupling Agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).
- Solvents: DMF, DCM (Dichloromethane), Methanol.
- Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O (e.g., 95:2.5:2.5 v/v/v).
- Precipitation/Washing: Cold diethyl ether.

Methodology:

- Resin Preparation and First Amino Acid Loading:

- Swell the 2-CTC resin in DMF in a reaction vessel for 30-60 minutes.
- Dissolve Fmoc-Lys(Boc)-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DMF.
- Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
- After loading, cap any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (e.g., 17:2:1) for 30-60 minutes.
- Wash the resin thoroughly with DMF, DCM, and then DMF.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
 - Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc group removal.
 - Wash the resin extensively with DMF to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
- Coupling of Second Amino Acid (Glycine):
 - In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for several minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction for 1-2 hours at room temperature.
 - Perform a Kaiser test to confirm reaction completion (negative result). If incomplete, the coupling step can be repeated.
 - Wash the resin with DMF, DCM, and then DMF.
- Fmoc Deprotection:

- Repeat step 2 to remove the Fmoc group from the newly added Glycine residue.
- Coupling of Oleic Acid:
 - In a separate vessel, pre-activate Oleic Acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.
 - Add the activated oleic acid solution to the resin.
 - Agitate the reaction for 2-4 hours, or until a Kaiser test confirms the absence of free amines.
 - Wash the resin thoroughly with DMF, DCM, and finally methanol, then dry the resin under vacuum.
- Cleavage and Deprotection:
 - Treat the dried resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.^[1] This step cleaves the synthesized molecule from the resin and removes the Boc protecting group from the lysine side chain.
 - Filter the resin and collect the filtrate.
 - Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.
- Purification and Characterization:
 - Precipitate the crude product by adding it to a large volume of ice-cold diethyl ether. Centrifuge to collect the precipitate.
 - Wash the pellet with cold ether several times.
 - Dry the final product under vacuum.
 - The purity and identity of the N'-(Boc)-N-(Gly-Oleoyl)-Lysine can be confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (e.g., ESI-MS).^{[1][3]}

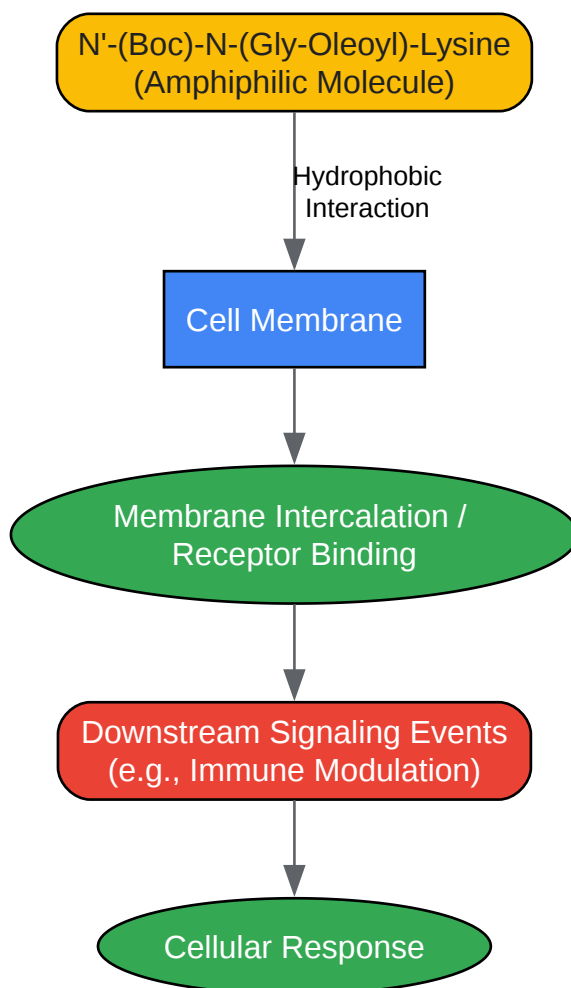
Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the synthesis of the target compound.



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Caption: Solid-Phase Synthesis Workflow for N'-(Boc)-N-(Gly-Oleoyl)-Lysine.



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Caption: Hypothetical Signaling Pathway for a Bioactive Lipopeptide.

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